molecular formula C24H30ClN7O4S B570406 Edoxaban-d6 CAS No. 1304701-57-2

Edoxaban-d6

Cat. No. B570406
M. Wt: 554.096
InChI Key: HGVDHZBSSITLCT-KUPMTGFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edoxaban-d6 is a derivative of edoxaban , which is an oral anticoagulant. It belongs to the class of direct oral factor Xa inhibitors . Edoxaban-d6 is used for the prevention and treatment of venous thromboembolism (VTE) , including deep vein thrombosis (DVT) and pulmonary embolism (PE). It is also indicated for the prevention of ischemic stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF) .

Scientific Research Applications

1. Stroke Prevention in Atrial Fibrillation Patients

  • Application Summary : Edoxaban is used in the real-world setting for stroke prevention in atrial fibrillation (AF) patients, including those with a history of ischemic stroke (IS). The Global ETNA-AF programme integrates data from multiple prospective, observational, noninterventional regional studies of AF patients receiving edoxaban for stroke prevention .
  • Methods of Application : Edoxaban is administered orally to AF patients. The study analyzed data from 27,333 patients from Europe, Japan, South Korea, and Taiwan .
  • Results : Patients with IS history had significantly higher rates of all-cause death, cardiovascular death, IS, any stroke, and transient ischemic attacks. They also had significantly higher annualized rates of major bleeding, major gastrointestinal bleeding, intracranial hemorrhage, hemorrhagic stroke, clinically relevant nonmajor bleeding, and any bleeding .

2. Pharmacokinetics Study

  • Application Summary : A study was conducted to assess the pharmacokinetics, safety, and tolerability of the edoxaban 60-mg tablet crushed and administered via a nasogastric tube or orally mixed in apple puree .
  • Methods of Application : This phase 1, open-label, crossover study randomized 30 healthy adults to receive three edoxaban treatment regimens (oral 60-mg edoxaban tablet, or 60-mg edoxaban tablet crushed and administered via a nasogastric tube or orally in apple puree) in one of six treatment sequences .
  • Results : Total edoxaban exposure was similar between the intact and crushed tablet regimens. Mean maximum plasma concentration, area under the plasma concentration–time curve from time zero to the time of the last measurable concentration, terminal half-life, and apparent total body clearance values were also similar .

3. Quantification of Edoxaban

  • Application Summary : Edoxaban-d6 is used as an internal standard for the quantification of Edoxaban by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) .
  • Methods of Application : Edoxaban-d6 is added to the sample containing Edoxaban. The mixture is then analyzed using GC or LC-MS. The amount of Edoxaban is determined by comparing its signal intensity to that of Edoxaban-d6 .
  • Results : This method allows for accurate and precise quantification of Edoxaban, which is crucial for pharmacokinetic studies and therapeutic drug monitoring .

4. Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE)

  • Application Summary : Edoxaban is used for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant .
  • Methods of Application : Edoxaban is administered orally to patients with DVT or PE. The treatment starts after 5-10 days of initial therapy with a parenteral anticoagulant .
  • Results : Edoxaban has been shown to be effective in reducing the risk of recurrent DVT and PE in patients .

5. Internal Standard for Quantification

  • Application Summary : Edoxaban-d6 is used as an internal standard for the quantification of Edoxaban by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) .
  • Methods of Application : Edoxaban-d6 is added to the sample containing Edoxaban. The mixture is then analyzed using GC or LC-MS. The amount of Edoxaban is determined by comparing its signal intensity to that of Edoxaban-d6 .
  • Results : This method allows for accurate and precise quantification of Edoxaban, which is crucial for pharmacokinetic studies and therapeutic drug monitoring .

6. Prevention of Systemic Embolism

  • Application Summary : Edoxaban is indicated for reducing the risk of systemic embolism in patients with nonvalvular atrial fibrillation (NVAF) .
  • Methods of Application : Edoxaban is administered orally to patients with NVAF. It is used after initial therapy with a parenteral anticoagulant .
  • Results : Edoxaban has been shown to be effective in reducing the risk of systemic embolism in patients .

properties

IUPAC Name

N-[(1S,2R,4S)-4-[bis(trideuteriomethyl)carbamoyl]-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVDHZBSSITLCT-KUPMTGFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)CN(CC3)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edoxaban-d6

Citations

For This Compound
11
Citations
H Zahir, N Matsushima, AB Halim, L He… - Thrombosis and …, 2012 - thieme-connect.com
… Briefly, 0.2 ml human plasma samples were mixed with internal standards (IS), edoxaban-d6 and M4-d3, and extracted with a 96-well solid-phase extraction procedure. The extracted …
Number of citations: 56 www.thieme-connect.com
J Mendell, F Lee, S Chen, V Worland… - Journal of …, 2013 - journals.lww.com
… Briefly, 0.2 mL human plasma samples were mixed with internal standards (IS), edoxaban-d6, … Edoxaban and IS (edoxaban-d6) were extracted from 0.2 mL of human plasma using 3 mL …
Number of citations: 72 journals.lww.com
M Havrdová, TI Saari, J Jalonen… - The Journal of …, 2021 - Wiley Online Library
The capability of viscoelastic measurement parameters to screen anticoagulation activity of edoxaban in relation to its plasma concentrations was evaluated in 15 healthy male …
Number of citations: 4 accp1.onlinelibrary.wiley.com
G Lu, P Pine, JM Leeds, F DeGuzman, P Pratikhya… - PLoS …, 2018 - journals.plos.org
… by liquid chromatography tandem mass spectrometry (LC/MS/MS) with a turbo-ion spray source (Shimadzu LC-20AD with Sciex API5500) using an internal standard (edoxaban-D6). …
Number of citations: 35 journals.plos.org
N Matsushima, F Lee, T Sato, D Weiss… - … pharmacology in drug …, 2013 - Wiley Online Library
… Briefly, 0.2-mL human plasma samples were mixed with internal standards (IS), edoxaban-d6 and M4-d3, and extracted with a 96-well solid-phase extraction procedure. The extracted …
Number of citations: 156 accp1.onlinelibrary.wiley.com
DE Salazar, J Mendell, H Kastrissios… - Thrombosis and …, 2012 - thieme-connect.com
… Edoxaban-D6 was used as the internal standard (IS). Plasma samples (0.2 ml) were prepared using a liquid-liquid extraction procedure to isolate the analyte and IS from human plasma…
Number of citations: 166 www.thieme-connect.com
MD Anri Tienhaara - utupub.fi
… Analytical standard edoxaban was purchased from Toronto Research Chemicals (North York, ON, Canada), edoxaban M4 and internal standard (IS) edoxaban-D6 from Clearsynth (…
Number of citations: 0 www.utupub.fi
L Liu, X Li, Y Liu, B Xu, Y Li, F Yuan… - Clinical …, 2022 - Wiley Online Library
… The transitions were m/z 548.2-366.2 for edoxaban (collision energy 26eV) and m/z 554.2-372.4 for edoxaban-d6 (collision energy 28eV). The tandem mass spectrometer conditions …
Number of citations: 3 accp1.onlinelibrary.wiley.com
S Rohatagi, J Mendell, H Kastrissios… - Thrombosis and …, 2012 - thieme-connect.com
… Edoxaban-D6 was used as the internal standard (IS). Plasma samples (0.2 ml) were prepared using a liquid-liquid extraction procedure to isolate the analyte and IS from human plasma…
Number of citations: 14 www.thieme-connect.com
S Hegstad, OM Fuskevåg, S Amundsen… - Therapeutic Drug …, 2022 - ingentaconnect.com
… The internal standards apixaban-13Cd7, edoxaban-d6, and rivaroxaban-13C6 were purchased from AlsaChim, flecainided3 was from Toronto Research Chemicals, and amiodarone-…
Number of citations: 1 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.